(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid
Overview
Description
(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxycarbonyl group and a methyl group. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction proceeds efficiently in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of recyclable catalysts and solvents also enhances the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The methoxycarbonyl group can be reduced to a methyl group under appropriate conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the methoxycarbonyl group.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the methyl-substituted phenylboronic acid.
Substitution: The major products are biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: It is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property makes it useful in molecular recognition and enzyme inhibition. The boronic acid group can interact with active site residues in enzymes, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the methoxycarbonyl and methyl substituents.
(4-Methoxycarbonyl)phenylboronic acid: Similar structure but with the methoxycarbonyl group in a different position.
(3-Methylphenyl)boronic acid: Similar structure but without the methoxycarbonyl group.
Uniqueness: (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid is unique due to the presence of both the methoxycarbonyl and methyl groups on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis and research.
Properties
IUPAC Name |
(3-methoxycarbonyl-5-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-3-7(9(11)14-2)5-8(4-6)10(12)13/h3-5,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVIETJDAUYFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70581634 | |
Record name | [3-(Methoxycarbonyl)-5-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70581634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929626-18-6 | |
Record name | 1-Methyl 3-borono-5-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929626-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Methoxycarbonyl)-5-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70581634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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